![molecular formula C15H15F2N3OS B2422997 (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172570-16-9](/img/structure/B2422997.png)
(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that includes several functional groups. It contains a 2,4-difluorophenyl group, a 5-methyl-1,3,4-thiadiazol-2-yl group, and a piperidin-1-yl group . Each of these groups has unique properties that could contribute to the overall behavior of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the difluorophenyl, methylthiadiazolyl, and piperidinyl groups suggests a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the properties of its constituent functional groups. For example, the thiadiazole group might participate in reactions with electrophiles, while the piperidine group could potentially undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to predict these properties .Scientific Research Applications
Antifungal Agent Synthesis
The title compound serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, it exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus. Posaconazole is crucial for combating fungal infections, making this compound an essential building block in drug development .
Broad-Spectrum Antifungal Activity
The compound’s unique structure contributes to its antifungal properties. Its central tetrahydrofuran ring, 2–4-difluorophenyl ring, and methyl 1,2,4-triazole substituent work synergistically to inhibit fungal growth. Researchers continue to explore its effectiveness against various fungal strains .
Crystal Structure Insights
The crystal structure reveals that the tetrahydrofuran ring adopts an envelope conformation , with the -C atom positioned at the flap. The triazole, difluorophenyl, and tolyl rings are inclined at specific angles relative to the tetrahydrofuran ring. Weak C—H O and C—H F hydrogen bonds link the molecules into a three-dimensional structure .
Synthetic Methodology
Researchers have proposed a method for synthesizing an original biheterocycle, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one , based on reactions involving acetyl-containing furan-3-carboxylates and hydrazine hydrate. While not directly related to the title compound, this synthetic approach highlights the broader field of heterocyclic chemistry .
Patent Information
The title compound is also mentioned in a patent related to its preparation process. Although the patent details are beyond the scope of this analysis, it underscores the compound’s significance in pharmaceutical research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,4-difluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)10-3-2-6-20(8-10)15(21)12-5-4-11(16)7-13(12)17/h4-5,7,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGBYBBUQSCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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